Allosteric Glucokinase Activation: 5-Cyano vs. 5-Chloro and 5-Bromo Analog Comparison
In a focused 2-amino benzamide GKA series, the 5-cyano analog demonstrated an EC₅₀ of 530 nM for activation of human recombinant glucokinase in the presence of 5 mM glucose, as measured by a G6-PD coupled assay [1]. The corresponding 5-chloro and 5-bromo analogs exhibited substantially weaker activation (EC₅₀ > 2,700 nM and > 3,000 nM, respectively), establishing that the cyano group provides a >5-fold potency advantage over halogen substituents at the 5-position. This differential is attributed to the cyano group's superior hydrogen-bond acceptor capacity with backbone residues in the allosteric pocket [1].
| Evidence Dimension | Human glucokinase activation EC₅₀ (5 mM glucose) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | 5-Chloro analog: >2,700 nM; 5-Bromo analog: >3,000 nM |
| Quantified Difference | >5.1-fold potency improvement |
| Conditions | Human recombinant glucokinase, G6-PD coupled assay, 5 mM glucose |
Why This Matters
For procurement in GKA lead optimization, the 5-cyano substitution is non-negotiable as halogen replacements result in a >5-fold potency loss, directly impacting screening hit rates and SAR progression.
- [1] BindingDB Entry BDBM50533116, CHEMBL4574797. EC₅₀: 530 nM, Activation of human recombinant glucokinase. See also Nishimura T, et al. Bioorg Med Chem Lett. 2009;19(5):1357-1360. View Source
